7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20544343
InChI: InChI=1S/C8H7N3O3/c1-4-2-6-9-5(8(13)14)3-7(12)11(6)10-4/h2-3,10H,1H3,(H,13,14)
SMILES:
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol

7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC20544343

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
IUPAC Name 2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C8H7N3O3/c1-4-2-6-9-5(8(13)14)3-7(12)11(6)10-4/h2-3,10H,1H3,(H,13,14)
Standard InChI Key HSZMYZOEEVYHTB-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC(=CC(=O)N2N1)C(=O)O

Introduction

Chemical Identity and Structural Features

The molecular formula of 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is C₉H₇N₃O₃, with a molecular weight of 193.16 g/mol . Its IUPAC name derives from the pyrazolo[1,5-a]pyrimidine core, where:

  • Position 2 is substituted with a methyl group.

  • Position 5 bears a carboxylic acid moiety.

  • Position 7 is functionalized with a hydroxyl group.

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₇N₃O₃
Molecular Weight193.16 g/mol
Exact Mass193.049 Da
Topological Polar Surface Area87.46 Ų
LogP (Partition Coefficient)0.029

The compound’s low LogP value suggests moderate hydrophilicity, likely due to the carboxylic acid and hydroxyl groups, which enhance water solubility. The planar bicyclic core facilitates π-π stacking interactions, a feature exploited in medicinal chemistry for target binding .

Synthesis and Functionalization Strategies

Core Synthesis Pathways

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between aminopyrazoles and β-diketones or β-ketoesters . For 7-hydroxy-2-methyl derivatives, a common route involves:

  • Chlorination of Pyrazolo[1,5-a]pyrimidine Diols: Starting with 5-amino-3-methylpyrazole, reaction with diethyl malonate yields dihydroxy intermediate 1, which undergoes chlorination with phosphorus oxychloride to form dichloro-derivative 2 .

  • Selective Substitution: The chlorine at position 7 is selectively replaced by morpholine or other nucleophiles under basic conditions, as seen in intermediate 3 .

  • Suzuki Coupling or Reductive Amination: Introduction of the carboxylic acid group at position 5 often employs palladium-catalyzed cross-coupling with boronic acids or reductive amination of aldehydes .

Challenges in Functionalization

  • Regioselectivity: The reactivity of chlorine at position 7 is higher than at position 5 due to electronic effects, necessitating careful control during substitution .

  • Oxidation Sensitivity: The primary alcohol intermediate (e.g., 21 in Scheme 2 of ) requires mild oxidation conditions (e.g., Swern or TEMPO-mediated oxidation) to avoid over-oxidation to the carboxylic acid.

Pharmacological and Biological Applications

While direct data on 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid are sparse, structurally related analogs exhibit notable bioactivity:

PI3Kδ Inhibition

CPL302253, a pyrazolo[1,5-a]pyrimidine derivative with a morpholine substituent, demonstrates IC₅₀ = 2.8 nM against PI3Kδ, a kinase implicated in asthma and COPD . The carboxylic acid group in the target compound may enhance solubility for inhaled formulations.

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., carboxylic acids) show inhibitory effects on kinases like EGFR and VEGFR2, with IC₅₀ values in the nanomolar range .

Enzymatic Inhibition

The carboxylic acid moiety facilitates hydrogen bonding with enzymatic active sites, as seen in inhibitors of dihydroorotate dehydrogenase (DHODH) and phosphodiesterases .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals include a singlet for the methyl group (δ 2.1–2.3 ppm), a broad peak for the hydroxyl proton (δ 9.5–10.5 ppm), and aromatic protons (δ 6.8–8.2 ppm) .

  • MS (ESI-): Predominant [M−H]⁻ ion at m/z 192.04 .

X-ray Crystallography

While no crystal structure is available for this compound, related pyrazolo[1,5-a]pyrimidines exhibit planar geometries with intermolecular hydrogen bonds involving the carboxylic acid group .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis with low yields (e.g., 38% for dichloro-derivative 18 ) limits large-scale production.

  • Selectivity Optimization: Off-target effects remain a concern; isoform-specific PI3K inhibitors require tailored substituents .

  • Delivery Systems: The carboxylic acid’s hydrophilicity may necessitate prodrug strategies for oral bioavailability.

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